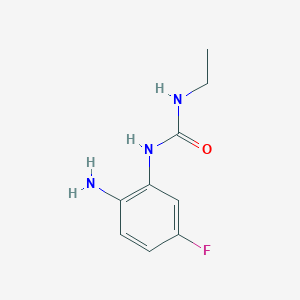

1-(2-Amino-5-fluorophenyl)-3-ethylurea

Beschreibung

1-(2-Amino-5-fluorophenyl)-3-ethylurea is a urea derivative featuring a fluorinated aromatic ring. The compound’s structure includes a 2-amino-5-fluorophenyl group linked to an ethylurea moiety. This fluorine substitution at the para position of the aromatic ring may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or hydrophobic effects, which are critical in pharmacological contexts.

Eigenschaften

IUPAC Name |

1-(2-amino-5-fluorophenyl)-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c1-2-12-9(14)13-8-5-6(10)3-4-7(8)11/h3-5H,2,11H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYARHPUINPNKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-fluorophenyl)-3-ethylurea typically involves the reaction of 2-amino-5-fluoroacetophenone with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Amino-5-fluorophenyl)-3-ethylurea may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is continuously extracted and purified using automated systems to achieve high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-5-fluorophenyl)-3-ethylurea undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-5-fluorophenyl)-3-ethylurea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-5-fluorophenyl)-3-ethylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ethylurea moiety may also contribute to the compound’s overall stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(E)-1-(4-((6-Amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea (JNJ-38158471)

- Structural Differences: Incorporates a pyrimidine ring with methoxyimino and chlorine substituents, absent in the target compound.

- Functional Implications: The pyrimidine ring may enhance π-π stacking with biological targets, while the chlorine atom could increase lipophilicity.

1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea

- Structural Differences : Features a trifluoromethoxy group (electron-withdrawing) and hydroxyethyl substituents.

- Functional Implications : The trifluoromethoxy group increases electronegativity and lipophilicity compared to the single fluorine atom in the target compound. Hydroxyethyl groups may improve solubility but reduce membrane permeability .

1-(2-Aminoethyl)-3-(3-fluorophenyl)urea hydrochloride

- Structural Differences: Fluorine is at the meta position (3-fluorophenyl) instead of the para position (5-fluorophenyl). The ethyl group is part of a 2-aminoethyl side chain rather than a urea-linked ethyl group.

- Functional Implications: Meta-fluorine placement may reduce steric hindrance in binding pockets compared to para-substituted analogs. The protonated aminoethyl group could enhance solubility in aqueous environments .

Cabergoline (3-Ethylurea-containing Ergoline Derivative)

- Structural Differences : A complex ergoline scaffold with a 3-ethylurea group.

- Functional Implications : Demonstrates the role of the ethylurea moiety in receptor binding (e.g., dopamine D2 receptors). Highlights how urea derivatives can be integrated into larger pharmacophores for enhanced selectivity .

1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

- Structural Differences : Replaces urea with a pyrazole ring and carboxylic acid group.

- The pyrazole ring may confer rigidity, affecting conformational flexibility during target engagement .

Biologische Aktivität

1-(2-Amino-5-fluorophenyl)-3-ethylurea, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing data from various studies, including pharmacological characterization, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

1-(2-Amino-5-fluorophenyl)-3-ethylurea is a urea derivative with the following chemical formula:

- Molecular Formula : C10H12FN3O

- CAS Number : 1338955-42-2

The presence of a fluorine atom and an amino group on the phenyl ring enhances its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that 1-(2-Amino-5-fluorophenyl)-3-ethylurea exhibits significant anticancer properties. A study focused on its effects on various cancer cell lines, including colorectal (HCT116), hepatocellular (HePG2), and cervical (HeLa) carcinoma cells. The compound demonstrated varying levels of cytotoxicity, with IC50 values ranging from 48.22 μM to 67.67 μM depending on the cell line tested, suggesting its potential as a therapeutic agent against these cancers .

The mechanism through which 1-(2-Amino-5-fluorophenyl)-3-ethylurea exerts its anticancer effects involves:

- Inhibition of VEGFR-2 : The compound acts as a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition disrupts the blood supply to tumors, thereby limiting their growth .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, characterized by enhanced activation of caspases and upregulation of pro-apoptotic factors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-Amino-5-fluorophenyl)-3-ethylurea, it is beneficial to compare it with other urea derivatives:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 1-(2-Amino-5-fluorophenyl)-3-ethylurea | 48.22 - 67.67 | VEGFR-2 inhibition; apoptosis |

| 2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | 62.70 - 83.41 | Antimicrobial activity |

| Urea analogue (thiazole derivative) | IC50 = 9 nM | Selective for parasites |

This table highlights that while other compounds exhibit activity against different biological targets, 1-(2-Amino-5-fluorophenyl)-3-ethylurea's specificity for VEGFR-2 and its apoptotic effects make it particularly noteworthy in cancer research.

Study on Colorectal Cancer

In a controlled laboratory setting, researchers treated HCT116 colorectal cancer cells with varying concentrations of 1-(2-Amino-5-fluorophenyl)-3-ethylurea. Results indicated a dose-dependent reduction in cell viability alongside increased apoptosis markers. Flow cytometry analysis confirmed significant cell cycle arrest at the G1 phase, indicating that the compound effectively halts cancer progression .

Study on Hepatocellular Carcinoma

Another study investigated the effects of this compound on HePG2 cells. The findings demonstrated that treatment led to a marked decrease in glycolytic activity and increased expression of apoptosis-related proteins such as Bax and cleaved caspase-3. These results support the hypothesis that this compound can effectively target metabolic pathways in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.